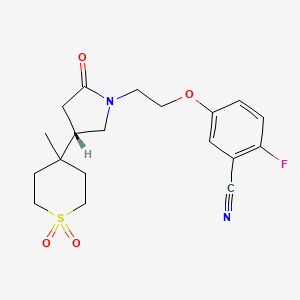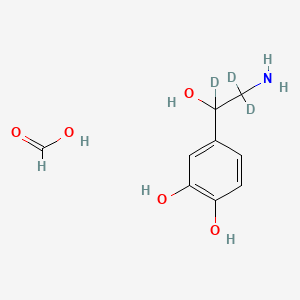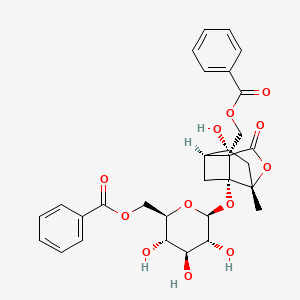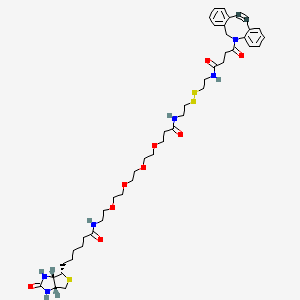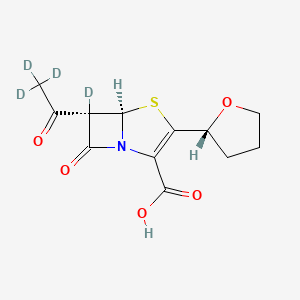
6-Dehydroxy 6-oxo faropenem-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dehydroxy 6-oxo faropenem-d4 is a stable isotope-labeled compound with the molecular formula C12 D4 H9 N O5 S and a molecular weight of 287.325 . It is a derivative of faropenem, a beta-lactam antibiotic known for its broad-spectrum antibacterial activity . The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of faropenem.
Métodos De Preparación
The synthesis of 6-Dehydroxy 6-oxo faropenem-d4 involves multiple steps, including the incorporation of deuterium atoms to achieve the desired isotope labelingIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6-Dehydroxy 6-oxo faropenem-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful for studying its metabolic pathways.
Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the beta-lactam ring, are crucial for understanding the compound’s interaction with bacterial enzymes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Dehydroxy 6-oxo faropenem-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of faropenem.
Biology: Employed in biological studies to investigate the interaction of faropenem with bacterial enzymes and its mechanism of action.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of faropenem in the body.
Industry: Applied in the development of new antibiotics and the optimization of existing ones by providing insights into the metabolic pathways of faropenem
Mecanismo De Acción
The mechanism of action of 6-Dehydroxy 6-oxo faropenem-d4 is similar to that of faropenem. It inhibits the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Comparación Con Compuestos Similares
6-Dehydroxy 6-oxo faropenem-d4 can be compared with other beta-lactam antibiotics, such as:
Penicillin: Both compounds inhibit bacterial cell wall synthesis, but faropenem has a broader spectrum of activity and is more resistant to beta-lactamase degradation.
Cephalosporins: Similar to faropenem, cephalosporins also inhibit cell wall synthesis, but they differ in their chemical structure and spectrum of activity.
Carbapenems: Faropenem is a member of the carbapenem class, which is known for its broad-spectrum activity and resistance to beta-lactamase enzymes.
The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of faropenem .
Propiedades
Fórmula molecular |
C12H13NO5S |
|---|---|
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
(5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D |
Clave InChI |
FYGIRZDFDNYWPZ-NMFNSTGUSA-N |
SMILES isomérico |
[2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H] |
SMILES canónico |
CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


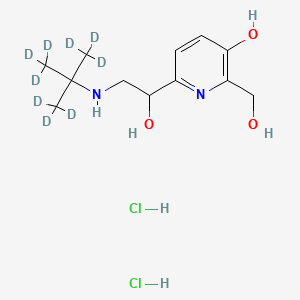

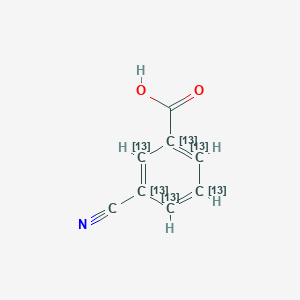
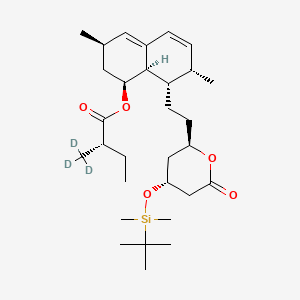
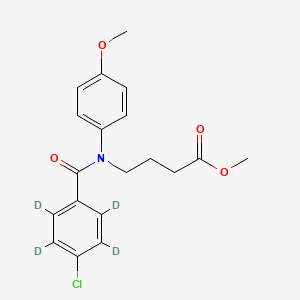
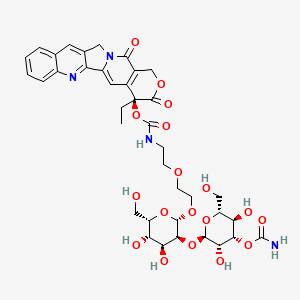
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
